An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Since its initial synthesis in 1883, its structural versatility has been exploited to develop a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1][3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The unique electronic configuration of the pyrazole ring, featuring both a pyridine-like nitrogen (a hydrogen bond acceptor) and a pyrrole-like nitrogen (a hydrogen bond donor), allows for diverse and specific interactions with biological targets.[6]
This guide focuses on the specific derivative, 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole . We will dissect its molecular architecture to predict its physicochemical profile, provide detailed protocols for its empirical characterization, and discuss how these properties may influence its potential as a drug candidate. Given that this specific molecule is not extensively documented in public literature, this paper serves as a predictive analysis and a practical guide for researchers initiating its investigation.
Part 1: Molecular Structure and In Silico Physicochemical Predictions
The structure of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole combines three key pharmacophoric fragments: the pyrazole core, a flexible ethoxy linker, and a bulky benzyloxy group. Understanding how these components contribute to the molecule's overall properties is fundamental to predicting its behavior in biological systems.
Caption: Molecular structure of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.
Predicted Physicochemical Properties
In the absence of empirical data, computational models provide valuable initial estimates for key drug-like properties. These predictions are derived from the molecule's constituent fragments and their influence on its overall polarity, size, and charge distribution.
| Property | Predicted Value | Rationale & Implication in Drug Discovery |
| Molecular Weight | ~246.28 g/mol | Falls well within the typical range for small molecule drugs, suggesting a good starting point for oral bioavailability. |
| logP (Lipophilicity) | 2.0 - 2.5 | This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. The benzyloxy group significantly increases lipophilicity compared to an unsubstituted pyrazole.[6] |
| Topological Polar Surface Area (TPSA) | ~54.7 Ų | The TPSA, primarily from the pyrazole nitrogens and ether oxygens, is below the 90 Ų threshold often associated with good cell permeability, indicating potential for good oral absorption.[7] |
| Hydrogen Bond Donors | 1 (Pyrazole N-H) | The single N-H donor on the pyrazole ring is crucial for target interaction and can influence solubility.[6] |
| Hydrogen Bond Acceptors | 4 (2 Pyrazole N, 2 Ether O) | Multiple acceptor sites offer opportunities for hydrogen bonding with biological targets, enhancing binding affinity. |
| pKa (Acidic) | ~12-14 | The pyrazole N-H proton is weakly acidic. Deprotonation is unlikely at physiological pH, meaning the molecule will predominantly exist in its neutral form. |
| pKa (Basic) | ~2.0-2.5 | The pyridine-like nitrogen (N-2) is weakly basic.[8][9] At physiological pH (7.4), this site will be uncharged, which is favorable for crossing biological membranes. |
Part 2: Experimental Characterization Protocols
The following section details the essential, self-validating experimental protocols required to empirically determine the physicochemical properties of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole. These methods are designed to provide robust, decision-quality data for drug development programs.
Protocol 1: Confirmation of Structure and Purity
Rationale: Before any physicochemical profiling, the identity and purity of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic methods provides a comprehensive structural fingerprint.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected for the aromatic protons of the pyrazole and benzyl rings, the methylene protons of the ethoxy and benzyl groups, and the N-H proton of the pyrazole.[10][11]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule. This confirms the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. The measured mass should correspond to the calculated exact mass (C₁₃H₁₄N₂O₂) within a narrow tolerance (e.g., <5 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Analyze the compound to identify characteristic vibrational frequencies of its functional groups, such as the N-H stretch of the pyrazole ring (~3100-3200 cm⁻¹) and C-O stretches of the ether linkages (~1050-1150 cm⁻¹).[10]
-
-
Purity Analysis (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid or TFA) is standard. Purity is determined by integrating the peak area of the main component relative to all other peaks detected by a UV detector at an appropriate wavelength (e.g., 254 nm). A purity of >95% is typically required for subsequent studies.
-
Protocol 2: Thermodynamic Solubility Determination
Rationale: Thermodynamic solubility is the true equilibrium concentration of a compound in a given medium and is a critical determinant of oral absorption.[12] The shake-flask method remains the gold standard for this measurement.[13]
Caption: Workflow for thermodynamic solubility determination.
Methodology:
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions. For a comprehensive profile, also consider testing in simulated gastric fluid (SGF, pH ~1.2) and fasted-state simulated intestinal fluid (FaSSIF).[12][14]
-
Incubation: Add an excess amount of solid 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole to vials containing the prepared media. The presence of undissolved solid throughout the experiment is essential.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 37°C for at least 24 hours. To ensure equilibrium has been reached, sample aliquots at 24 and 48 hours; the concentration should be consistent.[12]
-
Separation: Clarify the resulting suspension by centrifugation (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Quantification: Analyze the clear filtrate using the previously developed HPLC method against a standard curve of known concentrations to determine the final solubility value.
Protocol 3: Lipophilicity (LogP) Determination
Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[15] The shake-flask method coupled with HPLC analysis is a reliable approach for its determination.[16]
Methodology:
-
Phase Preparation: Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water (or PBS, pH 7.4). Pre-saturation involves vigorously mixing the two solvents for 24 hours and then allowing them to separate, ensuring mutual saturation.[16]
-
Partitioning: Place a known volume of the prepared solution into a separation funnel and shake vigorously for 10-15 minutes to facilitate partitioning.
-
Equilibration & Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated (typically several hours).
-
Sampling: Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Protocol 4: Ionization Constant (pKa) Determination
Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[17] Potentiometric titration is a highly accurate method for determining pKa.
Caption: Ionization states of the pyrazole derivative based on pH.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a medium with a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. Co-solvents like methanol may be required if aqueous solubility is low.
-
Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Basic pKa: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine the pKa of the basic pyrazole nitrogen.
-
Acidic pKa: Titrate a separate sample with a standardized base (e.g., 0.1 M NaOH) to determine the pKa of the acidic N-H proton.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the titration data.
Conclusion
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is a molecule of interest due to its incorporation of the pharmacologically validated pyrazole scaffold. Based on its structural features, it is predicted to have favorable drug-like properties, including a suitable molecular weight, moderate lipophilicity, and a polar surface area conducive to cell permeability. However, these in silico predictions require rigorous experimental validation. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize its physicochemical properties. This essential dataset will form the foundation for any subsequent medicinal chemistry optimization, formulation development, and pharmacokinetic studies, ultimately determining its viability as a therapeutic candidate.
References
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- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Pharmaceutical Solubility Testing. (2026). Raytor.
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- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design. (2012). Farmacia.
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